Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate
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Overview
Description
Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H20ClN3O4. It is a derivative of piperazine, a heterocyclic compound that is widely used in pharmaceuticals due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and 2-chloroethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Substitution Reactions: The major products are substituted piperazine derivatives.
Hydrolysis: The major products are benzyl alcohol, 2-chloroethanol, and piperazine carboxylic acids.
Scientific Research Applications
Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
Uniqueness
Benzyl 4-(((2-chloroethoxy)carbonyl)amino)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl and 2-chloroethoxycarbonyl groups enhances its reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C15H20ClN3O4 |
---|---|
Molecular Weight |
341.79 g/mol |
IUPAC Name |
benzyl 4-(2-chloroethoxycarbonylamino)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H20ClN3O4/c16-6-11-22-14(20)17-19-9-7-18(8-10-19)15(21)23-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,17,20) |
InChI Key |
NGLMKUVXVPYINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)OCC2=CC=CC=C2)NC(=O)OCCCl |
Origin of Product |
United States |
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